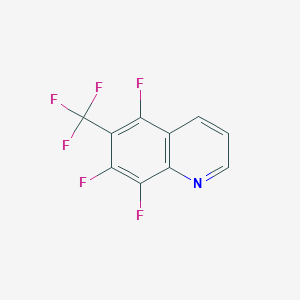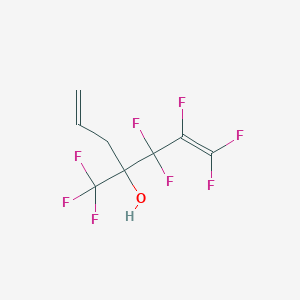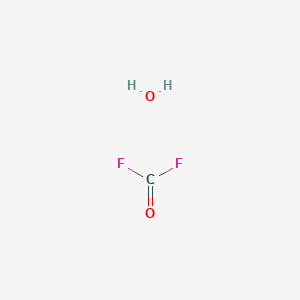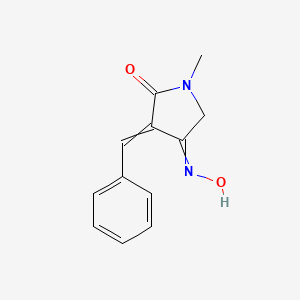![molecular formula C15H19N B14244727 8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 185099-65-4](/img/structure/B14244727.png)
8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-3-(2-methylphenyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound that features a unique azabicyclo structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the intramolecular cyclization of appropriate precursors. One common method involves the reaction of 1,2,3,6-tetrahydropyridines with trifluoromethanesulfonic acid, leading to the formation of the desired bicyclic structure . The reaction is carried out at room temperature for 24 hours, monitored by thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.
化学反应分析
Types of Reactions
8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, making it a compound of interest in drug discovery.
相似化合物的比较
Similar Compounds
Uniqueness
8-Methyl-3-(2-methylphenyl)-8-azabicyclo[321]oct-2-ene is unique due to its specific substitution pattern and the presence of the azabicyclo structure
属性
CAS 编号 |
185099-65-4 |
|---|---|
分子式 |
C15H19N |
分子量 |
213.32 g/mol |
IUPAC 名称 |
8-methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C15H19N/c1-11-5-3-4-6-15(11)12-9-13-7-8-14(10-12)16(13)2/h3-6,9,13-14H,7-8,10H2,1-2H3 |
InChI 键 |
JLYWUZIKGCYHSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC3CCC(C2)N3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)

![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)

![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)


![1-[(E)-(4-Chlorophenyl)diazenyl]-3-phenylprop-2-en-1-one](/img/structure/B14244705.png)


![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)

